4-o-Tolylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-o-Tolylpiperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyano group and an o-tolyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.
Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Cyano-4-(m-tolyl)piperidine: Similar structure but with a meta-tolyl group.
4-Cyano-4-(p-tolyl)piperidine: Similar structure but with a para-tolyl group.
Uniqueness
4-o-Tolylpiperidine-4-carbonitrile is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position allows for potential intramolecular interactions that are not possible in the meta or para isomers .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(2-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
SXQORFLMYVJAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNCC2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.